1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone
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Overview
Description
1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is a complex heterocyclic compound that features an imidazole ring fused with a benzimidazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE typically involves multi-step reactions that include the formation of the imidazole and benzimidazole rings. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, amines, and other nucleophiles or electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole and benzimidazole derivatives.
Scientific Research Applications
1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds share a similar imidazole core and are known for their bioactivity and therapeutic potential.
Benzimidazoles: Structurally related to 1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE, these compounds are widely used in medicinal chemistry.
Uniqueness
1-(1-METHYL-4H-IMIDAZO[1,5-A][1,3]BENZIMIDAZOL-4-YL)-1-ETHANONE is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(1-methylimidazo[1,5-a]benzimidazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11N3O/c1-8-13-7-12-14(8)10-5-3-4-6-11(10)15(12)9(2)16/h3-7H,1-2H3 |
InChI Key |
IFVHRXAIBFCKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C3=CC=CC=C3N2C(=O)C |
Origin of Product |
United States |
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